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Compound of Interest

Compound Name:
7-Bromobenzo[c]

[1,2,5]thiadiazole-4-carbaldehyde

Cat. No.: B1375072 Get Quote

An In-depth Technical Guide: Computational Analysis of 7-Bromobenzo[c]thiadiazole-4-

carbaldehyde: A Quantum Mechanical Approach to Molecular Design

Abstract
7-Bromobenzo[c]thiadiazole-4-carbaldehyde is a pivotal heterocyclic intermediate, playing a

crucial role in the synthesis of advanced organic materials, particularly non-fullerene acceptors

for organic photovoltaics.[1][2] Its unique electronic profile, stemming from the fusion of an

electron-deficient benzothiadiazole core with electron-withdrawing bromo and formyl

substituents, necessitates a profound understanding of its molecular properties.[1] This guide

details a comprehensive computational workflow employing Density Functional Theory (DFT) to

elucidate the structural, electronic, and spectroscopic characteristics of this molecule. We

provide field-proven insights into the causality behind methodological choices, establishing a

self-validating system where theoretical predictions are benchmarked against experimental

data. This document serves as a technical resource for researchers, chemists, and material

scientists engaged in the rational design of novel organic functional materials.

Introduction: The Significance of 7-
Bromobenzo[c]thiadiazole-4-carbaldehyde
The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of functional

organic molecules due to its inherent electron-accepting nature and rigid, planar structure.[3]
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The strategic functionalization of the BTD core allows for the fine-tuning of its electronic and

photophysical properties. 7-Bromobenzo[c]thiadiazole-4-carbaldehyde (Br-BT-CHO)

exemplifies this principle. As a member of the halogenated benzothiadiazole family, it features

two key substituents:

A Bromine Atom (at C7): This serves a dual purpose. It acts as an electron-withdrawing

group, further lowering the molecule's frontier orbital energy levels, and provides a reactive

site for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling its incorporation

into larger conjugated systems.[1][4]

An Aldehyde/Formyl Group (at C4): This functional group is also strongly electron-

withdrawing and offers a versatile handle for condensation reactions, crucial for extending

the π-conjugation of the final target molecule.[1]

This dual functionality makes Br-BT-CHO a valuable building block for creating donor-acceptor

(D-A) type molecules with tailored properties for applications in organic electronics and

fluorescent sensing.[1][5] Understanding its intrinsic properties is paramount for predicting the

behavior of the more complex materials derived from it.

Molecular Identity
Property Value Source(s)

IUPAC Name
7-Bromobenzo[c][1][5]

[6]thiadiazole-4-carbaldehyde
[1][5]

CAS Number 1071224-34-4 [1][5][6]

Molecular Formula C₇H₃BrN₂OS [1][5]

Molecular Weight 243.08 g/mol [1][5]

Physical Appearance
Slightly yellow crystalline

powder
[1][2][5]

Melting Point 192-194 °C [1][5][7]
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To accurately model Br-BT-CHO, we employ Density Functional Theory (DFT), a quantum

mechanical method that offers a robust balance of computational efficiency and accuracy for

organic molecules of this scale.[8][9] Our chosen methodology is designed to be a self-

validating system, where each step builds upon a rigorously established foundation.

Core Directive: Selecting the Right Tools
The Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid

functional. This choice is rooted in its extensive validation across a vast range of organic

systems, where it has consistently demonstrated high accuracy in predicting geometries,

vibrational frequencies, and electronic properties.[10][11]

The Basis Set (6-311+G(d,p)): A flexible basis set is critical for accurately describing a

molecule with diverse elements (including sulfur and bromine) and a delocalized π-system.

The 6-311+G(d,p) basis set provides triple-zeta valence functions for better description of

electron density, diffuse functions (+) for handling lone pairs and potential anionic character,

and polarization functions (d,p) to account for the non-spherical nature of electron clouds in a

bonded environment.

Experimental Workflow: From Geometry to Properties
The entire computational process follows a logical sequence, ensuring that subsequent

property calculations are based on a stable, realistic molecular structure.
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Phase 1: Structural Optimization

Phase 2: Property Calculation

1. Initial 3D Structure Input

2. DFT Geometry Optimization
(B3LYP/6-311+G(d,p))

3. Frequency Calculation

Validation: No Imaginary Frequencies?

  No (Structure is a
Transition State)

Ground State Geometry (Minimum Energy)

  Yes

4. Single Point Energy Calculation

5. Population Analysis
(MEP, NBO)

6. TD-DFT for UV-Vis
(Electronic Transitions)

7. GIAO Method for NMR
(Chemical Shifts)

8. NLO Properties
(Hyperpolarizability)
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Br-BT-CHO Molecule
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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